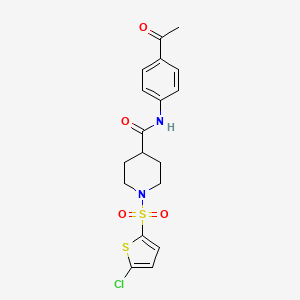
N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H19ClN2O4S2 and its molecular weight is 426.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features several key structural components:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, known for its versatility in drug design.
- Acetylphenyl Group : This moiety may enhance lipophilicity and biological activity.
- Chlorothiophenyl Sulfonyl Moiety : The presence of a sulfonyl group is significant for biological interactions, particularly in enzyme inhibition.
Preliminary studies suggest that this compound may interact with various biological targets through multiple mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer and inflammatory pathways, such as:
- Receptor Binding : The compound may exhibit binding affinity to various receptors due to its structural features, which could lead to therapeutic effects in conditions such as cancer and inflammation.
Biological Activity Data
The biological activity of this compound can be summarized as follows:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of related piperidine derivatives, it was found that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines. For instance, a derivative showed an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating promising anti-proliferative effects .
Case Study 2: Enzyme Inhibition
Research on sulfonamide derivatives demonstrated their effectiveness as urease inhibitors. The synthesized compounds showed IC50 values ranging from 1.13 µM to 6.28 µM against urease, suggesting that this compound could exhibit similar or enhanced inhibitory activity due to its unique structure .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide exhibit significant anticancer properties. The sulfonamide moiety is known to enhance the compound's ability to inhibit tumor growth by interfering with specific molecular pathways involved in cancer cell proliferation. Studies have shown that such compounds can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .
1.2 Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, particularly through the modulation of cytokine release. Investigations into similar sulfonamide derivatives have demonstrated their capacity to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions .
Pharmacological Applications
2.1 Neurological Disorders
The piperidine ring in the compound is associated with various neurological activities. Research indicates that derivatives of piperidine can act on neurotransmitter systems, showing promise in treating disorders such as depression and anxiety. The specific combination of the acetylphenyl and sulfonyl groups may enhance the bioavailability and efficacy of these compounds in the central nervous system .
2.2 Antimicrobial Activity
There is growing interest in the antimicrobial properties of sulfonamide-containing compounds. Preliminary studies suggest that this compound might exhibit activity against a range of bacterial strains, potentially offering a new avenue for antibiotic development .
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S2/c1-12(22)13-2-4-15(5-3-13)20-18(23)14-8-10-21(11-9-14)27(24,25)17-7-6-16(19)26-17/h2-7,14H,8-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPJGEJKMFQHGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














